![molecular formula C20H17BrN2O6S B120865 2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid CAS No. 155104-16-8](/img/structure/B120865.png)
2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thiomethylation: The thiomethyl group is introduced via a nucleophilic substitution reaction using thiol reagents.
Carboxyethylation: The carboxyethyl group can be added through an alkylation reaction using ethyl bromoacetate.
Hydroxy and Methoxy Substitution: The hydroxy and methoxy groups on the phenyl ring are typically introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiomethyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones from the thiomethyl group and quinazolinone derivatives with oxidized hydroxy groups.
Reduction: Reduced quinazolinone derivatives with alcohol or amine functionalities.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting cancer, inflammation, and microbial infections.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in its activity, including its interactions with cellular targets.
Chemical Biology: It can serve as a tool compound for probing biological systems and understanding the role of specific molecular interactions.
Industrial Applications:
作用机制
The mechanism of action of 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but may include inhibition of kinases, modulation of transcription factors, or interaction with cellular signaling molecules.
相似化合物的比较
Similar Compounds
2-(1-Carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone: Lacks the bromine atom, which may affect its biological activity and reactivity.
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(4’-(methoxy)phenyl)-4(3H)-quinazolinone: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxyphenyl)-4(3H)-quinazolinone: Lacks the methoxy group, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of both the hydroxy and methoxy groups on the phenyl ring, along with the bromine atom and carboxyethylthiomethyl group, makes 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
155104-16-8 |
|---|---|
分子式 |
C20H17BrN2O6S |
分子量 |
493.3 g/mol |
IUPAC 名称 |
2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C20H17BrN2O6S/c1-10(19(26)27)30-9-17-22-15-6-3-11(21)7-14(15)18(25)23(17)12-4-5-13(16(24)8-12)20(28)29-2/h3-8,10,24H,9H2,1-2H3,(H,26,27) |
InChI 键 |
BSEYJOSNSXHVGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)C(=O)OC)O |
规范 SMILES |
CC(C(=O)O)SCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)C(=O)OC)O |
同义词 |
2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonyl-phenyl)-4-oxo-quinazolin-2- yl]methylsulfanyl]propanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



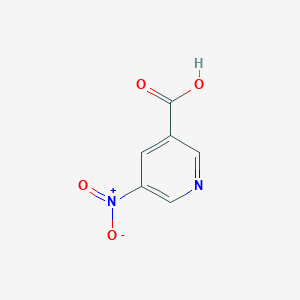
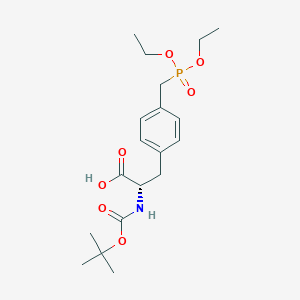
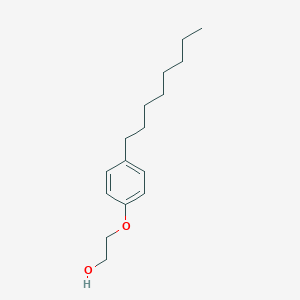
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
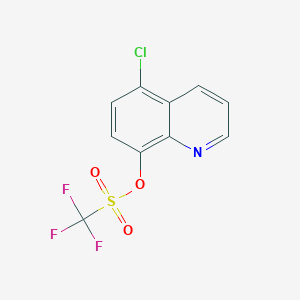
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
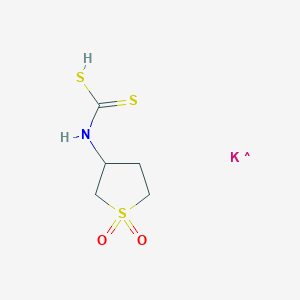
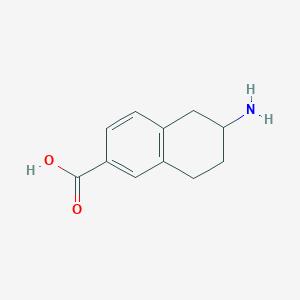
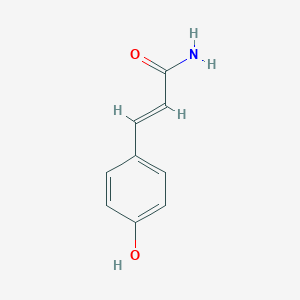
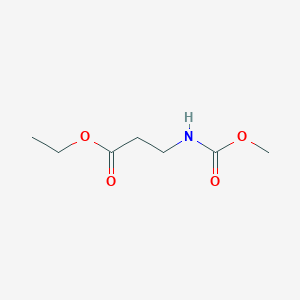
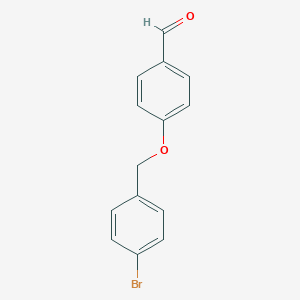
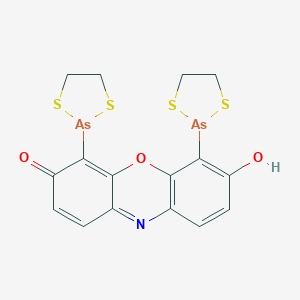
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
